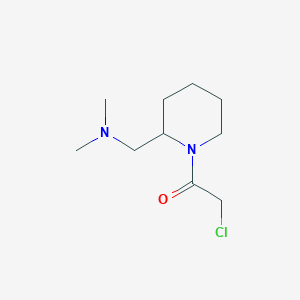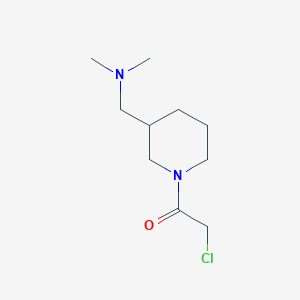![molecular formula C12H27N3 B7917247 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917247.png)
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and an isopropyl-methyl-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with an appropriate alkyl halide, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the time and cost associated with the synthesis. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
Industrially, this compound is valuable in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
N-Methylpiperidine: Similar structure but lacks the aminoethyl group.
Isopropylamine: Contains an isopropyl group but lacks the piperidine ring.
Uniqueness
What sets [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-11(2)14(3)9-12-5-4-7-15(10-12)8-6-13/h11-12H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOPLQEBCJVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917184.png)
![[4-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917199.png)
![2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917207.png)
![2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917209.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917235.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917241.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917243.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917253.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917257.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917265.png)


![2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917287.png)
